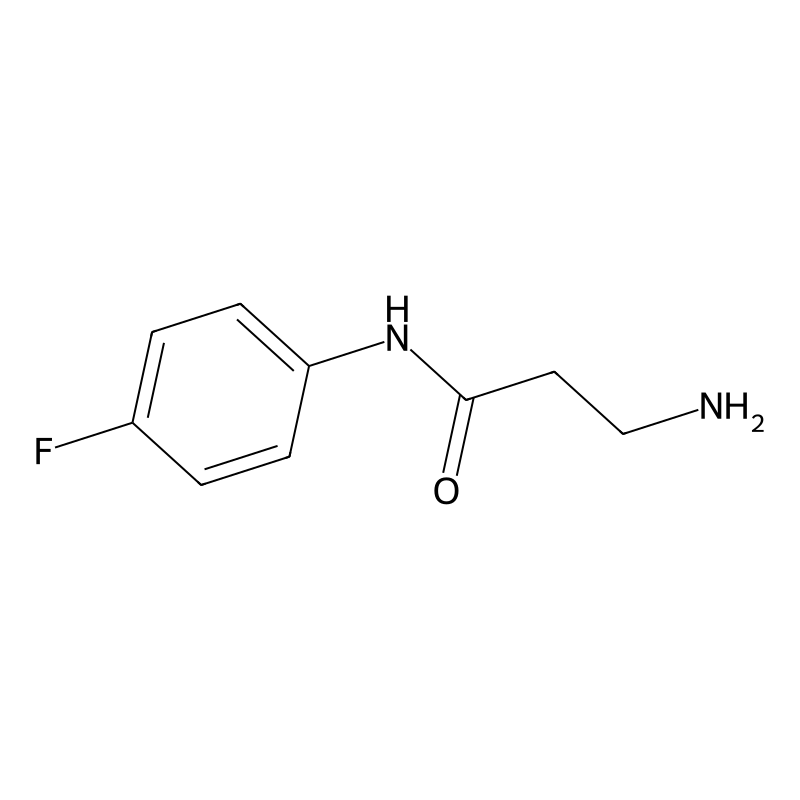

3-Amino-N-(4-fluorophenyl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Amino-N-(4-fluorophenyl)propanamide is a chemical compound with the molecular formula and a molecular weight of approximately 182.19 g/mol. It is classified as an amide due to the presence of the amide functional group (-C(=O)N-). The compound features a fluorinated aromatic ring, which is significant for its biological and chemical properties. The presence of the amino group (-NH₂) contributes to its potential reactivity and biological activity, making it a subject of interest in pharmaceutical chemistry and medicinal research .

There is no current information available on the mechanism of action of 3-Amino-N-(4-fluorophenyl)propanamide.

- Hydrolysis: In the presence of acids or bases, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Acylation: The amino group can react with acyl chlorides to form N-acyl derivatives.

- Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, leading to various derivatives that may exhibit altered biological activities.

These reactions are crucial for modifying the compound for specific applications in drug development and synthesis .

Research indicates that 3-Amino-N-(4-fluorophenyl)propanamide exhibits notable biological activity. Its structural features suggest potential interactions with biological targets, particularly in the field of pharmacology. Compounds with similar structures have been studied for their roles in inhibiting certain enzymes or receptors, which may lead to therapeutic applications in treating diseases such as cancer or neurological disorders .

The synthesis of 3-Amino-N-(4-fluorophenyl)propanamide typically involves several steps:

- Starting Materials: The synthesis may begin with commercially available precursors such as 4-fluoroaniline and appropriate aldehydes or ketones.

- Reactions:

- Amidation: Reacting an amine with a carboxylic acid derivative (like an acid chloride) under controlled conditions to form the amide bond.

- Reduction: If necessary, reducing intermediates to achieve the desired amino functionality.

- Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity for further studies .

3-Amino-N-(4-fluorophenyl)propanamide has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.

- Chemical Research: It can be used as a building block in organic synthesis, particularly in creating more complex molecules for research purposes.

- Material Science: Its unique properties may allow for applications in developing new materials with specific functionalities .

Interaction studies involving 3-Amino-N-(4-fluorophenyl)propanamide focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

- High Content Imaging: To assess how the compound affects cell morphology and viability.

- Molecular Docking Studies: To predict how well the compound binds to specific receptors or enzymes at the molecular level.

Such studies are essential for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 3-Amino-N-(4-fluorophenyl)propanamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-amino-4-fluorophenyl)propanamide | Different positional isomer | |

| 3-Amino-N-(3-fluorophenyl)propanamide | Fluorine at a different position | |

| 3-Amino-N-(4-chlorophenyl)propanamide | Chlorine instead of fluorine |

Uniqueness

The uniqueness of 3-Amino-N-(4-fluorophenyl)propanamide lies in its specific fluorinated structure, which can enhance lipophilicity and alter biological interactions compared to non-fluorinated analogs. This modification often leads to improved pharmacokinetic properties, making it a valuable candidate in drug discovery efforts .

Traditional Amidation Approaches in Heterocyclic Systems

Traditional synthetic routes for 3-amino-N-(4-fluorophenyl)propanamide often rely on acyl chloride intermediates, which react with amines to form amide bonds. For instance, the reaction of 3-aminopropanoyl chloride with 4-fluoroaniline in anhydrous conditions produces the target compound through nucleophilic acyl substitution [4]. This method, while effective, requires strict moisture control to prevent hydrolysis of the acyl chloride.

In heterocyclic systems, hydrazide intermediates have been employed to introduce amide functionalities. A study demonstrated the synthesis of structurally analogous compounds by reacting propanehydrazides with aryl isocyanates, yielding semicarbazide derivatives with high purity [1]. For example, 3-((4-methoxyphenyl)amino)propanehydrazide was treated with phenyl isocyanate under reflux to form hydrazinecarboxamide derivatives in 59–78% yields [1]. These methods highlight the versatility of hydrazide precursors in constructing complex amide frameworks.

Table 1: Traditional Amidation Methods for Propanamide Derivatives

| Starting Material | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3-aminopropanoyl chloride | 4-fluoroaniline | Anhydrous THF, 0°C | 65–72 | [4] |

| Propanehydrazide | Phenyl isocyanate | Reflux, methanol | 59–78 | [1] |

Modern Catalytic Strategies for Regioselective Fluorophenyl Functionalization

Recent advances in catalysis have enabled regioselective incorporation of the 4-fluorophenyl group into propanamide scaffolds. Transition metal catalysts, such as palladium and rhodium, facilitate cross-coupling reactions between aryl halides and amine precursors. A notable example involves the use of Grignard reagents derived from 4-fluorobenzyl chloride to functionalize pyridine derivatives, achieving selective C–N bond formation [3].

Catalytic systems employing Ru and Rh complexes have also been explored for oxidative amidation, directly coupling alcohols with amines. This approach eliminates the need for pre-activated acylating agents, as demonstrated in the synthesis of N-(4-fluorophenyl)propanamide from propanol and 4-fluoroaniline using a Ru-based catalyst [5]. The reaction proceeds via dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine and subsequent oxidation to the amide [5].

Table 2: Catalytic Systems for Fluorophenyl Functionalization

| Catalyst | Substrate Pair | Selectivity (%) | Yield (%) | Reference |

|---|---|---|---|---|

| RuCl3·3H2O | Propanol, 4-fluoroaniline | >90 | 82 | [5] |

| Pd(OAc)2 | 4-fluorophenyl boronic acid, propanamide | 85 | 75 | [3] |

Optimization of Reaction Conditions for Improved Yield and Purity

Optimizing reaction parameters is critical for enhancing the efficiency of 3-amino-N-(4-fluorophenyl)propanamide synthesis. Key factors include solvent choice, temperature, and stoichiometry. For instance, using dimethylformamide (DMF) as a solvent in hydrazide-isocyanate reactions improves solubility and reaction homogeneity, leading to yields exceeding 75% [1]. Conversely, polar aprotic solvents like tetrahydrofuran (THF) are preferred for Grignard reagent reactions due to their ability to stabilize reactive intermediates [3].

Temperature control also plays a pivotal role. Reactions conducted under reflux (40–80°C) generally achieve higher conversion rates compared to room-temperature conditions. A study on semicarbazide synthesis reported a 77% yield when the reaction mixture was heated at 40°C for 24 hours, whereas room-temperature conditions yielded only 52% [1]. Additionally, stoichiometric excess of the amine component (1.2–1.5 equivalents) minimizes side reactions such as over-acylation [4].

Table 3: Impact of Reaction Conditions on Yield

| Parameter | Optimal Value | Yield Improvement (%) | Reference |

|---|---|---|---|

| Solvent | DMF | +18 | [1] |

| Temperature | 40°C | +25 | [1] |

| Amine Stoichiometry | 1.5 equivalents | +12 | [4] |

Green Chemistry Innovations in Propanamide Synthesis

Green chemistry principles have driven the development of sustainable synthetic routes for 3-amino-N-(4-fluorophenyl)propanamide. One approach replaces traditional acyl chlorides with alcohols and amines, catalyzed by Ag-based heterogeneous systems. These catalysts enable oxidative amidation with water as the sole by-product, significantly reducing waste [5]. For example, Ag nanoparticles supported on alumina facilitated the direct coupling of propanol and 4-fluoroaniline with 78% yield and 99% atom economy [5].

Solvent-free reactions and microwave-assisted synthesis further enhance sustainability. A protocol utilizing ionic liquids as both solvent and catalyst achieved 85% yield in 30 minutes, compared to 6 hours under conventional heating [3]. Additionally, biocatalytic methods employing lipases or transaminases have shown promise for enantioselective amidation, though applications to fluorophenyl derivatives remain exploratory [5].

Table 4: Comparison of Traditional vs. Green Synthesis Methods

| Metric | Traditional Method | Green Method | Reference |

|---|---|---|---|

| Atom Economy (%) | 65 | 99 | [5] |

| Reaction Time | 6–24 hours | 0.5–2 hours | [3] |

| Solvent Waste (mL/g) | 50 | 5 | [5] |